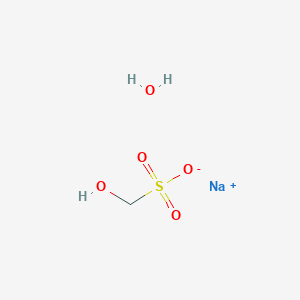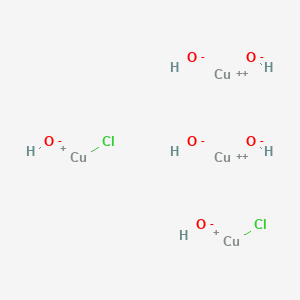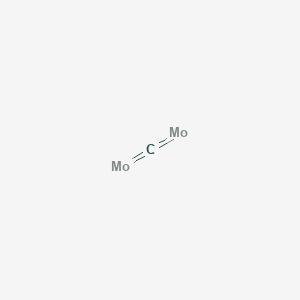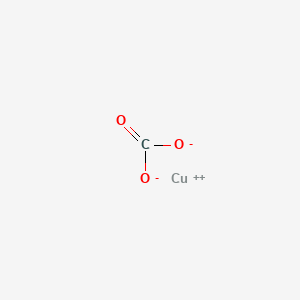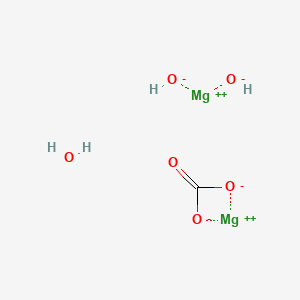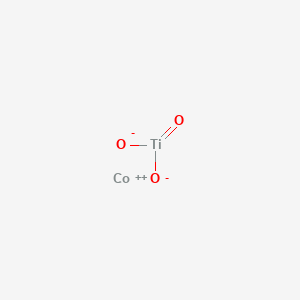
cobalt(II) pertitanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cobalt(II) pertitanate is a compound with the molecular formula CoO3Ti . It’s a combination of cobalt (2+), dioxido (oxo)titanium . The molecular weight of this compound is 154.798 g/mol .
Synthesis Analysis
Cobalt(II) complexes have been synthesized using various methods. For instance, cobalt titanate nanoparticles were synthesized using a polymeric precursor method at 700 °C for 150 minutes . The stages of the formation of CoTiO3, as well as the characterization of the resulting compounds, were done using X-ray diffraction and energy dispersive X-ray spectroscopy .Molecular Structure Analysis
The molecular structure of cobalt(II) pertitanate includes one cobalt atom, three oxygen atoms, and one titanium atom . The InChI string representation of the molecule isInChI=1S/Co.3O.Ti/q+2;;2*-1; . Chemical Reactions Analysis
While specific chemical reactions involving cobalt(II) pertitanate are not available, cobalt ions (Co²⁺) are known to participate in various reactions. For example, they can react with aqueous ammonia, sodium hydroxide, and ammonium thiocyanate .Physical And Chemical Properties Analysis
Cobalt(II) pertitanate has a molecular weight of 154.798 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 0. The exact mass is 154.865878 g/mol .Zukünftige Richtungen
While specific future directions for cobalt(II) pertitanate are not available, cobalt complexes have been studied for their potential in photosynthetic hydrogen evolution . Additionally, a deep ultraviolet hydrogel based on 2D low-cobalt-doped titanate has been invented, indicating potential future applications in this area .
Eigenschaften
IUPAC Name |
cobalt(2+);dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Ti/q+2;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIEUTVEBKEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.798 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cobalt(II) pertitanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


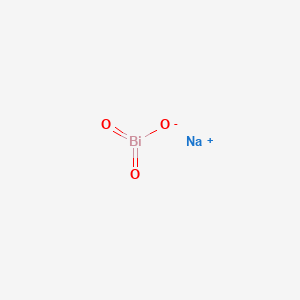
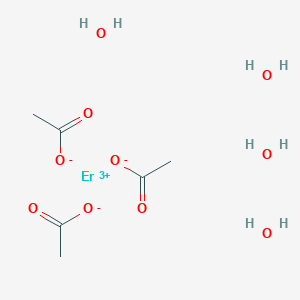
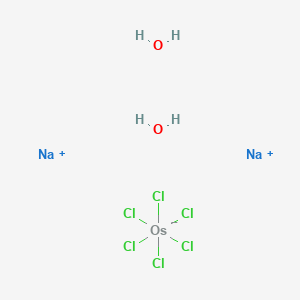
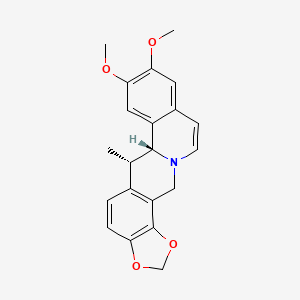
![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)
![24-Methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride;hydrate](/img/structure/B8022944.png)
